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molecular formula C13H20BrClOSi B8755799 [(5-Bromo-2-chlorobenzyl)oxy](tert-butyl)dimethylsilane

[(5-Bromo-2-chlorobenzyl)oxy](tert-butyl)dimethylsilane

Cat. No. B8755799
M. Wt: 335.74 g/mol
InChI Key: HUKZLTFAAZAPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799805B2

Procedure details

TBDMS-Cl (10.6 g, 66.7 mmol) was added to a sol. of (5-bromo-2-chloro-phenyl)-methanol (12.8 g, 55.6 mmol) and imidazole (9.42 g, 138 mmol) in DMF (190 mL) at 0° C. The mixture was stirred for 2 h at 0° C., and aq. sat. NH4Cl was added. The mixture was extracted with heptane (2×). The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (heptane→EtOAc/heptane 1:49) yielded the title compound (18.0 g, 96%). LC-MS: tR=1.22 min.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
9.42 g
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([Si:5](Cl)([CH3:7])[CH3:6])([CH3:4])[CH3:3].[Br:9][C:10]1[CH:11]=[CH:12][C:13]([Cl:18])=[C:14]([CH2:16][OH:17])[CH:15]=1.N1C=CN=C1.[NH4+].[Cl-]>CN(C=O)C>[Br:9][C:10]1[CH:11]=[CH:12][C:13]([Cl:18])=[C:14]([CH:15]=1)[CH2:16][O:17][Si:5]([C:2]([CH3:4])([CH3:3])[CH3:1])([CH3:7])[CH3:6] |f:3.4|

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Name
Quantity
12.8 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)CO)Cl
Name
Quantity
9.42 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
190 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with heptane (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (heptane→EtOAc/heptane 1:49)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC(=C(CO[Si](C)(C)C(C)(C)C)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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